2-(Propan-2-yl)hexanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
59346-64-4 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-5-6-9(7-10)8(2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
GPIUQODQQBDFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(C)C |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 2 Propan 2 Yl Hexanenitrile
IUPAC Naming Conventions and Common Synonyms
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(propan-2-yl)hexanenitrile. This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the nitrile group (-C≡N). The parent chain is a six-carbon chain, making it a hexane (B92381) derivative. The nitrile group is at position 1, and an isopropyl group (propan-2-yl) is attached to the second carbon of the main chain.
While the IUPAC name provides a standardized identifier, several synonyms exist for this compound, often arising from different naming systems or as shorthand in various contexts. A common synonym is 2-isopropylhexanenitrile. In some databases, it may be found under less common names or catalog numbers. For instance, related structures like 2-propylhexanenitrile is also known as 4-cyanooctane. nih.gov
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Synonym | 2-Isopropylhexanenitrile |
| Related Synonym | 4-Cyanooctane (for 2-propylhexanenitrile) nih.gov |
Stereoisomerism and Chirality at C2
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org The presence of a chiral center in this compound gives rise to stereoisomerism.
The C2 carbon atom in the hexanenitrile (B147006) chain is a stereocenter or chiral center. This is because it is bonded to four different groups: a hydrogen atom (H), a nitrile group (-C≡N), a butyl group (-CH2CH2CH2CH3), and an isopropyl group (-CH(CH3)2). A molecule with a single chiral center can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org
These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org The existence of these distinct stereoisomers is a critical aspect of the molecule's identity, as enantiomers can exhibit different biological activities and physical properties. A structure with 'n' stereocenters will have up to 2^n different stereoisomers. libretexts.org For this compound, with one chiral center (n=1), there are 2^1 = 2 possible stereoisomers, the (R)- and (S)-enantiomers.
| Feature | Description |
| Chiral Center | C2 Carbon |
| Substituents on C2 | 1. Hydrogen (H)2. Nitrile group (-C≡N)3. Butyl group (-CH2CH2CH2CH3)4. Isopropyl group (-CH(CH3)2) |
| Type of Stereoisomers | Enantiomers (non-superimposable mirror images) |
| Number of Stereoisomers | 2 ((R) and (S) configurations) |
Conformation Analysis and Rotational Isomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. britannica.comoit.edu For this compound, rotations around the various carbon-carbon single bonds lead to a multitude of conformations with varying potential energies.
The analysis of these rotational isomers is often visualized using Newman projections, which view the molecule along a specific carbon-carbon bond. britannica.com The most significant rotations to consider are around the C2-C3 bond of the hexanenitrile backbone and the bond connecting the isopropyl group to the C2 chiral center.
Rotation around the C2-C3 bond results in staggered and eclipsed conformations. organicchemistrytutor.com
Staggered conformations are more stable (lower in energy) because the bulky groups are farther apart, minimizing steric hindrance. The most stable staggered conformation is the anti conformation, where the largest groups (the isopropyl group on C2 and the propyl group on C3) are 180° apart. Gauche conformations, where these groups are 60° apart, are less stable due to steric strain. organicchemistrytutor.com
Eclipsed conformations are less stable (higher in energy) because the groups on the adjacent carbons are aligned, leading to maximum steric repulsion. organicchemistrytutor.com
Synthetic Pathways and Strategies for 2 Propan 2 Yl Hexanenitrile
Overview of Nitrile Synthesis Approaches Relevant to Branched Alkanes
The synthesis of nitriles is a fundamental transformation in organic chemistry, with numerous methods available for their preparation. For branched alkanenitriles, these methods generally fall into two main categories: the introduction of a cyano group to a pre-existing branched carbon skeleton, or the creation of the branched structure by alkylating a simpler nitrile.
Several established methods for nitrile synthesis can be adapted for branched systems. These include the nucleophilic substitution of alkyl halides with cyanide salts, the dehydration of amides, and the conversion of aldehydes and ketones to cyanohydrins followed by further reaction. wikipedia.orgchemguide.co.uk More contemporary methods focus on improving efficiency and functional group tolerance. For instance, transition metal-catalyzed reactions, such as those involving nickel, have been developed for the cyanation of unactivated alkyl mesylates with zinc cyanide, offering a broad substrate scope. organic-chemistry.org Photocatalytic methods have also emerged, enabling the synthesis of alkyl nitriles from carboxylic acids under mild conditions. organic-chemistry.org
A significant strategy for creating branched nitriles involves the tandem alkylation-reduction of simpler nitriles. acs.org This approach allows for the introduction of alkyl groups at the α-position, directly leading to the desired branched structure. Another powerful technique is the cobalt(III)-catalyzed sequential C-H bond addition to dienes and an electrophilic cyanating reagent, which can generate quaternary centers bearing a nitrile group. nih.gov
Enzymatic hydrolysis presents an alternative, highly selective route. For example, nitrilase enzymes can convert dinitriles into cyano-carboxylic acids with high stereoselectivity, demonstrating the potential for biocatalysis in generating complex nitrile-containing molecules. googleapis.comresearchgate.net
Alkylation Reactions for Carbon-Carbon Bond Formation at the α-Position
A primary strategy for synthesizing 2-(propan-2-yl)hexanenitrile involves the alkylation of a nitrile at the α-position. This approach starts with a straight-chain nitrile, such as hexanenitrile (B147006), and introduces the isopropyl group through the formation of a new carbon-carbon bond.
Use of Alkyl Halides and Strong Bases
The α-alkylation of nitriles is a classic and widely used method for constructing carbon-carbon bonds. nih.gov The process involves the deprotonation of the α-carbon of the nitrile using a strong base to form a resonance-stabilized carbanion, which then acts as a nucleophile. This nucleophile subsequently attacks an alkyl halide, resulting in the formation of the α-alkylated nitrile. researchgate.net
For the synthesis of this compound, hexanenitrile would be treated with a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH2), to generate the corresponding carbanion. acs.orgyoutube.com This carbanion would then be reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield the desired product. libretexts.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions. google.com
It is important to note that the choice of alkyl halide is critical. Primary and secondary alkyl halides are generally suitable for this SN2 reaction. libretexts.orgmasterorganicchemistry.com However, tertiary alkyl halides are prone to elimination reactions, which would compete with the desired substitution. masterorganicchemistry.comlibretexts.org
Table 1: Reagents for α-Alkylation of Nitriles
| Starting Nitrile | Base | Alkylating Agent | Product |
|---|---|---|---|
| Hexanenitrile | Lithium diisopropylamide (LDA) | 2-Bromopropane | This compound |
| Phenylacetonitrile | Sodium amide (NaNH2) | Ethyl iodide | 2-Phenylbutanenitrile |
Alternative Alkylating Agents
While alkyl halides are common, other electrophiles can serve as alkylating agents. A sustainable and atom-economical alternative involves the use of alcohols as alkylating agents, facilitated by manganese catalysis. scispace.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile, followed by the reduction of the resulting intermediate. researchgate.net This approach is advantageous as it uses readily available alcohols and produces water as the only byproduct. scispace.com
Grignard reagents have also been employed in tandem alkylation-reduction reactions of nitriles to synthesize branched primary amines, which proceeds through an alkylated nitrile intermediate. acs.org
Nitrile Group Introduction Strategies
An alternative synthetic approach involves introducing the nitrile group onto a pre-existing branched carbon framework. This can be achieved through various methods, starting from different functional groups.
Conversion of Carboxylic Acids or Derivatives
A common method for synthesizing nitriles is from the corresponding carboxylic acid. google.com For the target molecule, this would involve starting with 2-(propan-2-yl)hexanoic acid. This carboxylic acid can be converted to its corresponding primary amide, which is then dehydrated to the nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.
A more direct route from the carboxylic acid involves reaction with a cyanogen (B1215507) halide, such as cyanogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. google.com This process can provide good yields and high purity of the resulting nitrile. google.com
Table 2: Conversion of Carboxylic Acid Derivatives to Nitriles
| Starting Material | Reagent(s) | Product |
|---|---|---|
| 2-(Propan-2-yl)hexanamide | P₂O₅, heat | This compound |
| 2-(Propan-2-yl)hexanoic acid | 1. SOCl₂ 2. NH₃ | This compound |
| 2-(Propan-2-yl)hexanoic acid | ClCN, ZnCl₂ | This compound |
Nucleophilic Substitution Reactions with Cyanide Sources
Nucleophilic substitution is a fundamental method for introducing a nitrile group. wikipedia.org This strategy involves the reaction of an appropriate alkyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemguide.co.uk For the synthesis of this compound, a suitable precursor would be a 2-halo-2-(propan-2-yl)hexane, for example, 2-bromo-2-(propan-2-yl)hexane.
The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile and displaces the halide leaving group. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being preferred to dissolve the cyanide salt and facilitate the substitution reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate when dealing with immiscible reactants. nih.gov
It is important to consider that with secondary and tertiary alkyl halides, elimination reactions can be a significant competing pathway. libretexts.org Therefore, reaction conditions must be carefully optimized to favor substitution over elimination.
Stereoselective Synthesis of this compound Enantiomers
The synthesis of a single enantiomer of a chiral compound from an achiral or racemic starting material is known as asymmetric or enantioselective synthesis. scribd.com This is a critical process in the production of many biologically active molecules where only one enantiomer exhibits the desired therapeutic effect. libretexts.org For this compound, achieving high enantiomeric purity is essential for its potential applications in various fields. The primary methods to achieve this are through the application of chiral auxiliaries and catalysts or by resolving a racemic mixture. ethz.che-bookshelf.de
Asymmetric synthesis utilizes chiral molecules to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. numberanalytics.com This can be achieved by employing either stoichiometric chiral auxiliaries or catalytic amounts of chiral catalysts.
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Widely used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov
In the context of synthesizing this compound, a potential strategy involves the alkylation of a chiral amide enolate. For instance, a chiral amine, such as a derivative of pseudoephenamine, could be used to form an amide with hexanoic acid. nih.gov Deprotonation of this amide would generate a chiral enolate, which would then react with an isopropyl halide. The steric bulk of the chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the desired enantiomer of 2-(propan-2-yl)hexanoic acid, which can then be converted to the nitrile.
| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) |
| Oxazolidinones | Alkylation of enolates, Aldol (B89426) reactions | Often >95% |
| Camphorsultam | Alkylation, Diels-Alder reactions | High, often >90% |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amide enolates | Can exceed 90% |
| tert-Butanesulfinamide | Addition to imines | High, often >95% |
Chiral Catalysts:
Chiral catalysts operate by creating a chiral environment around the reactants, influencing the transition state of the reaction to favor the formation of one enantiomer. numberanalytics.com This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired product.
For the synthesis of this compound, a potential catalytic asymmetric pathway could involve the hydrocyanation of an appropriate alkene. For example, the asymmetric hydrocyanation of 4-methyl-1-pentene (B8377) using a chiral metal catalyst, such as a nickel or palladium complex with a chiral phosphine (B1218219) ligand, could potentially yield one enantiomer of this compound in excess. Another approach is the asymmetric reduction of a corresponding α,β-unsaturated nitrile.
| Catalyst Type | Reaction Type | Enantiomeric Excess (e.e.) |
| Chiral Metal-Phosphine Complexes | Asymmetric hydrogenation, hydrocyanation | Can be >99% |
| Chiral Phase-Transfer Catalysts | Alkylation | Variable, can be high |
| Organocatalysts (e.g., proline derivatives) | Michael additions, Aldol reactions | Often >90% |
When a chemical synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques can be employed to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, direct separation is not feasible. spcmc.ac.in Therefore, resolution methods rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
Classical Resolution via Diastereomeric Salt Formation:
This is a common method for resolving racemic acids or bases. spcmc.ac.in In the case of this compound, it would first need to be hydrolyzed to the corresponding carboxylic acid, 2-(propan-2-yl)hexanoic acid. The racemic acid can then be reacted with an enantiomerically pure chiral base, such as (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts. innovareacademics.in
(±)-2-(propan-2-yl)hexanoic acid + (R)-1-phenylethylamine → [(R)-acid·(R)-base] + [(S)-acid·(R)-base]
These diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. spcmc.ac.in After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids, which can then be converted back to the corresponding nitriles.
| Resolving Agent | Type | Application |
| (+)-Tartaric acid | Chiral Acid | Resolution of racemic bases |
| (-)-Brucine | Chiral Base | Resolution of racemic acids |
| (R)-1-Phenylethylamine | Chiral Base | Resolution of racemic acids |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases |
Kinetic Resolution:
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This difference in reaction rates allows for the separation of the enantiomers.
For this compound, an enzymatic resolution could be a viable approach. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the nitrile to the corresponding amide or carboxylic acid, leaving the other enantiomer of the nitrile unreacted. The product and the remaining starting material can then be separated. The efficiency of this method is dependent on the selectivity of the enzyme (E-value).
Another kinetic resolution strategy could involve the asymmetric oxidation or reduction of a related functional group in the molecule, catalyzed by a chiral catalyst.
Reaction Mechanisms and Reactivity of 2 Propan 2 Yl Hexanenitrile
Nucleophilic Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an initial addition to the triple bond, forming an imine or a salt thereof, which can then be further transformed depending on the reaction conditions and the nature of the nucleophile.
Hydrolysis Pathways
The conversion of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. The hydrolysis of 2-(propan-2-yl)hexanenitrile proceeds in a stepwise manner, initially forming an amide intermediate which is then further hydrolyzed to the corresponding carboxylic acid.
Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further heating in the presence of acid and water hydrolyzes the amide to 2-(propan-2-yl)hexanoic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.comaklectures.comyoutube.com
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a salt of an imidic acid. This intermediate then tautomerizes to an amide. The amide can be isolated if the reaction conditions are mild; however, vigorous heating with a strong base will lead to the deprotonation of the amide followed by the attack of a hydroxide ion on the carbonyl carbon, ultimately yielding the carboxylate salt of 2-(propan-2-yl)hexanoic acid and ammonia (B1221849) gas. chemguide.co.ukyoutube.com Acidification of the reaction mixture then provides the free carboxylic acid.
The steric hindrance provided by the isopropyl group at the α-position is expected to slow down the rate of hydrolysis compared to unhindered nitriles, as the approach of the nucleophile (water or hydroxide) to the nitrile carbon is impeded.
Table 1: Illustrative Conditions for the Hydrolysis of this compound
| Conditions | Reagents | Product |
| Acidic Hydrolysis | H₂SO₄ (aq), reflux | 2-(Propan-2-yl)hexanoic acid |
| Basic Hydrolysis | 1. NaOH (aq), reflux2. H₃O⁺ workup | 2-(Propan-2-yl)hexanoic acid |
This data is illustrative and based on general procedures for nitrile hydrolysis.
Reduction Reactions
The nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgadichemistry.comdavuniversity.orglumenlearning.comyoutube.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during aqueous workup to yield 2-(propan-2-yl)hexan-1-amine.
Due to the high reactivity of LiAlH₄, this reduction is generally effective even for sterically hindered nitriles. However, alternative and milder reducing agents can also be employed, sometimes offering greater chemoselectivity. For instance, catalytic hydrogenation can be used, although it may require more forcing conditions (high pressure and temperature) for sterically hindered nitriles.
Table 2: Reagents for the Reduction of this compound
| Reagent | Product |
| 1. LiAlH₄2. H₂O workup | 2-(Propan-2-yl)hexan-1-amine |
| H₂/Raney Nickel | 2-(Propan-2-yl)hexan-1-amine |
This data is illustrative and based on general procedures for nitrile reduction.
Addition Reactions to the Nitrile Triple Bond
Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the nitrile group to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) results in the formation of a magnesium salt of an imine after the initial nucleophilic addition. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgmasterorganicchemistry.com
The steric hindrance at the α-carbon of this compound can make the addition of bulky Grignard reagents more challenging, potentially requiring longer reaction times or the use of a catalyst. nih.gov It has been shown that the addition of zinc chloride can catalyze the Grignard addition to sterically hindered nitriles. nih.gov
Table 3: Illustrative Grignard Reaction with this compound
| Grignard Reagent | Intermediate Product (after addition) | Final Product (after hydrolysis) |
| Methylmagnesium bromide | Magnesium salt of the corresponding imine | 3-Methyl-3-(propan-2-yl)heptan-2-one |
This data is illustrative and based on general procedures for Grignard reactions with nitriles.
Reactions at the α-Carbon (Acidic Proton Reactivity)
The hydrogen atom attached to the carbon adjacent to the nitrile group (the α-carbon) is weakly acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate). This allows for a variety of reactions to occur at this position.
Enolate Formation and Subsequent Reactions
Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the deprotonation of the α-carbon to form a nitrile-stabilized carbanion, often referred to as a nitrile enolate. researchgate.netyoutube.comyoutube.comyoutube.comyoutube.com This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.
One of the most common applications of these enolates is in alkylation reactions. The enolate of this compound can react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 fashion to introduce a new alkyl group at the α-position. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The choice of the alkylating agent is typically limited to primary and some secondary halides to avoid competing elimination reactions.
The steric bulk of the isopropyl group in the starting material will influence the approach of the electrophile in the alkylation step, potentially favoring the formation of certain stereoisomers if a new chiral center is created.
Table 4: Illustrative Alkylation of this compound
| Base | Alkylating Agent | Product |
| LDA | Methyl Iodide | 2,2-Dimethyl-3-(propan-2-yl)hexanenitrile |
| LDA | Benzyl Bromide | 2-Benzyl-2-(propan-2-yl)hexanenitrile |
This data is illustrative and based on general procedures for enolate alkylation.
Condensation and Related Processes
Nitrile enolates can also act as nucleophiles in condensation reactions with carbonyl compounds. For example, the enolate of this compound can add to an aldehyde or a ketone in a reaction analogous to the aldol (B89426) condensation. The initial adduct is a β-hydroxynitrile.
Furthermore, nitriles can undergo self-condensation under basic conditions in what is known as the Thorpe reaction. wikipedia.org This reaction involves the nucleophilic attack of the enolate of one nitrile molecule onto the nitrile carbon of another, leading to the formation of a β-enaminonitrile after tautomerization. An intramolecular version of this reaction, the Thorpe-Ziegler reaction, is particularly useful for the synthesis of large rings from dinitriles. wikipedia.orgsynarchive.combuchler-gmbh.comchem-station.comresearchgate.net While this compound itself cannot undergo the Thorpe-Ziegler reaction, its enolate can participate in intermolecular Thorpe-type condensations.
Mechanisms of Side Reactions and Byproduct Formation During Synthesis
Over-alkylation: One of the most common side reactions is over-alkylation, where the initially formed product, this compound, undergoes further deprotonation at the α-position, followed by reaction with another molecule of the alkylating agent. However, in the case of this compound, the steric bulk of the isopropyl group significantly hinders the approach of the base for deprotonation, making this a less favorable process compared to the initial alkylation of hexanenitrile (B147006).
Elimination Reactions: When using secondary alkyl halides like 2-bromopropane (B125204) as the alkylating agent, elimination reactions can compete with the desired substitution reaction. The strong base used to generate the nitrile carbanion can also act as a base to promote the E2 elimination of HBr from 2-bromopropane, leading to the formation of propene as a gaseous byproduct. This side reaction consumes both the base and the alkylating agent, thereby lowering the yield of the desired product.
Reaction with the Nitrile Group: Strong bases and nucleophiles can potentially react with the electrophilic carbon of the nitrile group. While less common under standard alkylation conditions, this can lead to the formation of various byproducts. For instance, in the presence of residual water, the nitrile can be hydrolyzed to the corresponding amide, 2-(propan-2-yl)hexanamide, especially during workup.
Isomerization: Under certain conditions, isomerization of the alkylating agent can occur, although this is less of a concern with a simple isopropyl group. For more complex alkylating agents, rearrangement to a more stable carbocation could lead to the formation of isomeric products.
Table 1: Common Side Reactions and Byproducts in the Synthesis of this compound
| Side Reaction | Reactants | Byproduct(s) | Mechanism |
| Over-alkylation | This compound + Base + 2-Bromopropane | 2,2-Di(propan-2-yl)hexanenitrile | Deprotonation at the α-carbon followed by a second alkylation. |
| Elimination | 2-Bromopropane + Base | Propene | E2 elimination of HBr from the alkylating agent. |
| Hydrolysis | This compound + H₂O | 2-(Propan-2-yl)hexanamide | Nucleophilic attack of water on the nitrile carbon, typically during aqueous workup. |
Stereochemical Outcomes of Reactions Involving the Chiral Center
The α-carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The stereochemical outcome of reactions involving this chiral center is of significant interest in asymmetric synthesis.
When this compound is synthesized from achiral starting materials (hexanenitrile and 2-bromopropane), the product is a racemic mixture of the (R)- and (S)-enantiomers. This is because the deprotonation of hexanenitrile generates a planar, achiral carbanion, and the subsequent alkylation can occur from either face of the plane with equal probability.
However, if a pre-existing chiral center is present in the molecule, or if a chiral auxiliary or catalyst is used, the reaction can proceed with diastereoselectivity or enantioselectivity.
Diastereoselectivity: In reactions involving the modification of a molecule that already contains a chiral center, the formation of a new stereocenter can lead to diastereomers in unequal amounts. For instance, if a substituent on the hexanenitrile backbone were chiral, the alkylation with the isopropyl group would likely favor the formation of one diastereomer over the other due to steric interactions in the transition state.
Enantioselectivity: Achieving an enantioselective synthesis of this compound requires the use of a chiral reagent or catalyst. One approach is the use of a chiral base to deprotonate the hexanenitrile. The resulting chiral ion pair can then direct the incoming alkylating agent to one face of the carbanion, leading to an excess of one enantiomer. The choice of metal counterion can also influence the stereoselectivity of the alkylation. For example, magnesium and copper counterions have been shown to provide higher diastereoselectivity in the alkylation of cyclic nitriles compared to lithium. nih.gov
Racemization: If an enantiomerically enriched sample of this compound is subjected to conditions that involve deprotonation at the α-carbon, racemization can occur. The formation of the planar α-carbanion intermediate removes the stereochemical information at that center. Subsequent reprotonation can occur from either face, leading to the formation of a racemic mixture. The configurational stability of the intermediate anion is crucial; studies have shown that some nitrile anions can be configurationally stable at low temperatures for short periods. nih.gov
Table 2: Factors Influencing Stereochemical Outcomes in Reactions of α-Branched Nitriles
| Factor | Influence on Stereochemistry | Example |
| Chiral Auxiliary | Can direct the approach of the electrophile, leading to high diastereoselectivity. | Use of a chiral amine to form a chiral lithiated nitrile intermediate. |
| Chiral Base | Can selectively deprotonate one face of a prochiral starting material or create a chiral ion pair that directs alkylation. | Deprotonation with a lithium amide derived from a chiral amine. |
| Metal Counterion | Can affect the geometry and aggregation state of the nitrile enolate, influencing diastereoselectivity. nih.gov | Magnesium enolates often provide higher stereoselectivity than lithium enolates. nih.gov |
| Temperature | Lower temperatures can enhance stereoselectivity by favoring the transition state with the lowest activation energy and can help maintain the configurational stability of chiral anions. nih.gov | Performing the alkylation at -78 °C or lower. |
Derivatization and Structural Modification Studies of 2 Propan 2 Yl Hexanenitrile
Analytical Derivatization for Enhanced Detection
Derivatization in analytical chemistry is a technique used to convert a chemical compound into a product of similar but more easily detectable structure. youtube.com For a compound like 2-(propan-2-yl)hexanenitrile, which lacks a strong chromophore, derivatization is essential for many analytical techniques. The process can increase volatility for gas chromatography (GC) or introduce a fluorescent tag for high-performance liquid chromatography (HPLC). youtube.comlibretexts.org
The choice of derivatizing reagent is contingent upon the analytical method employed and the functional groups present in the analyte. jfda-online.comgcms.cz For gas chromatography, reagents that increase volatility and thermal stability are preferred. sigmaaldrich.comresearchgate.net Common derivatization strategies include silylation, acylation, and alkylation. libretexts.orgjfda-online.com
Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility. sigmaaldrich.com While this compound itself does not have active hydrogens, its hydrolysis product, 2-(propan-2-yl)hexanoic acid, can be readily derivatized with BSTFA.
For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. ddtjournal.com Reagents like pentafluorobenzyl bromide (PFB-Br) can be used, although they are more commonly applied to compounds with acidic protons. libretexts.org
A hypothetical derivatization protocol for the carboxylic acid derivative of this compound for GC-MS analysis is presented below.
Table 1: Hypothetical GC-MS Derivatization Protocol for 2-(Propan-2-yl)hexanoic Acid
| Step | Procedure |
| 1. Sample Preparation | A 1 mg/mL solution of 2-(propan-2-yl)hexanoic acid in a suitable organic solvent (e.g., acetonitrile) is prepared. |
| 2. Derivatization | To 100 µL of the sample solution, 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. |
| 3. Reaction | The mixture is heated at 70°C for 30 minutes to ensure complete derivatization. |
| 4. Analysis | The derivatized sample is then injected into the GC-MS system for analysis. |
For spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, derivatization can be used to confirm the presence of certain functional groups by observing shifts in the spectra. The conversion of the nitrile to an amide or a carboxylic acid results in the appearance of characteristic signals in both NMR and IR spectra. libretexts.org
For instance, the hydrolysis of this compound to its corresponding amide would introduce a carbonyl group and N-H bonds, which have distinct IR absorption bands. In ¹H NMR, the appearance of broad signals corresponding to the amide protons would be indicative of the transformation.
Table 2: Expected Spectroscopic Shifts upon Derivatization of this compound
| Derivative | Functional Group | Expected IR Absorption (cm⁻¹) | Expected ¹H NMR Chemical Shift (ppm) |
| Amide | C=O | 1650-1690 | - |
| N-H | 3100-3500 | 5.0-8.5 (broad) | |
| Carboxylic Acid | C=O | 1700-1730 | - |
| O-H | 2500-3300 (broad) | 10-13 (broad) |
Transformations to Other Functional Groups
The nitrile group is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, esters, and amines. unipv.itrug.nl
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. lumenlearning.comchemistrysteps.com This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. masterorganicchemistry.com Alkaline hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521), which initially forms a carboxylate salt that is subsequently protonated in an acidic workup. libretexts.org
The resulting carboxylic acid, 2-(propan-2-yl)hexanoic acid, can then be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Nitriles can be reduced to primary amines through various methods, with catalytic hydrogenation and reduction with metal hydrides being the most common. organic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines. libretexts.org The reaction typically involves the addition of the nitrile to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup.
Catalytic hydrogenation is another widely used method, often employing catalysts such as Raney nickel, platinum oxide, or rhodium on alumina. researchgate.netgoogle.com The reaction is carried out under a hydrogen atmosphere.
Table 3: Summary of Functional Group Transformations of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. H₂SO₄ (aq), Δ2. H₂O | 2-(Propan-2-yl)hexanoic acid |
| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 2-(Propan-2-yl)hexanoic acid |
| 2-(Propan-2-yl)hexanoic acid | CH₃OH, H₂SO₄ (cat.), Δ | Methyl 2-(propan-2-yl)hexanoate |
| This compound | 1. LiAlH₄, Et₂O2. H₂O | 1-Amino-2-(propan-2-yl)hexane |
| This compound | H₂, Raney Ni, high pressure | 1-Amino-2-(propan-2-yl)hexane |
Introduction of Additional Functionalities
The introduction of additional functional groups to the carbon backbone of this compound can lead to the synthesis of novel compounds with potentially interesting chemical and biological properties. rsc.orgacs.orgnih.gov While direct C-H functionalization of aliphatic nitriles can be challenging, modern synthetic methods are continually being developed to achieve this. unipv.it
One hypothetical approach could involve the generation of a carbanion at the α-position to the nitrile group, followed by reaction with an electrophile. However, the presence of a tertiary carbon at the α-position in this compound makes this particular strategy difficult.
Alternatively, functionalization could be directed to other positions on the alkyl chain through radical-based reactions. For instance, photocatalyzed C-H alkylation could potentially introduce new carbon-carbon bonds at the β- or γ-positions. unipv.it
Further research into the selective functionalization of such aliphatic nitriles is an active area of synthetic chemistry.
Hydroxylation and Halogenation Studies
The presence of a tertiary hydrogen atom at the α-position to the nitrile group in this compound suggests a potential site for functionalization. The electron-withdrawing nature of the nitrile group can influence the reactivity of this C-H bond.
Hydroxylation:
Direct α-hydroxylation of nitriles is a challenging transformation. However, analogous reactions on compounds with activated α-hydrogens provide a basis for potential synthetic routes. One plausible, though indirect, approach involves the generation of an α-carbanion (enolate equivalent) followed by reaction with an electrophilic oxygen source.
| Reagent/Reaction Condition | Proposed Intermediate/Product | Notes |
| 1. Strong Base (e.g., LDA) 2. MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | α-hydroxy-2-(propan-2-yl)hexanenitrile | The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon without attacking the nitrile functionality. MoOPH is a common reagent for the hydroxylation of enolates. |
| 1. Strong Base (e.g., LDA) 2. O2, followed by a reducing agent (e.g., Na2SO3) | α-hydroxy-2-(propan-2-yl)hexanenitrile | This method involves the formation of a hydroperoxide intermediate which is subsequently reduced to the alcohol. |
Halogenation:
The α-halogenation of nitriles can be achieved under various conditions, often involving radical or ionic pathways. The tertiary nature of the α-hydrogen in this compound makes it a likely site for substitution.
| Reagent/Reaction Condition | Proposed Product | Notes |
| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | 2-bromo-2-(propan-2-yl)hexanenitrile | This reaction would proceed via a free radical mechanism, where the stability of the tertiary radical intermediate at the α-position would favor substitution at this site. |
| Cl2 or Br2, under acidic or basic conditions | 2-chloro-2-(propan-2-yl)hexanenitrile or 2-bromo-2-(propan-2-yl)hexanenitrile | While more common for carbonyl compounds, direct halogenation of nitriles can occur. Acidic conditions may promote enol-equivalent formation, while basic conditions would generate the α-carbanion for nucleophilic attack on the halogen. |
Formation of Cyclic Derivatives
The structure of this compound, with its nitrile functionality and aliphatic chain, offers possibilities for the synthesis of various cyclic derivatives. These reactions typically involve the participation of the nitrile group as an electrophile or a precursor to other functional groups that can undergo cyclization.
Intramolecular Cyclization:
Intramolecular reactions could be designed by introducing a nucleophilic group at a suitable position on the hexyl chain. For instance, if a hydroxyl or amino group were present at the δ- or ε-position, an intramolecular cyclization onto the nitrile carbon could be initiated, leading to the formation of substituted piperidines or other nitrogen-containing heterocycles after subsequent hydrolysis or reduction of the initial cyclization product.
Cycloaddition Reactions:
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives. The reaction of this compound with sodium azide (B81097) in the presence of a Lewis acid could potentially yield a 5-substituted tetrazole.
| Reaction Type | Reagents | Proposed Cyclic Product Structure |
| Intramolecular Cyclization (Hypothetical) | A derivative of this compound with a terminal nucleophile (e.g., -OH, -NH2) | Substituted lactams or cyclic imines |
| [3+2] Cycloaddition | Sodium Azide (NaN3), Lewis Acid (e.g., ZnCl2) | 5-(1-(propan-2-yl)pentyl)-1H-tetrazole |
Computational Chemistry and Theoretical Studies of 2 Propan 2 Yl Hexanenitrile
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(propan-2-yl)hexanenitrile. These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure.
The electronic structure of nitriles is characterized by the carbon-nitrogen triple bond (C≡N). libretexts.orglibretexts.org Both the carbon and nitrogen atoms are sp-hybridized, resulting in a linear R-C-N geometry. libretexts.orgwikipedia.org The presence of the highly electronegative nitrogen atom makes the nitrile group strongly polar, with a significant dipole moment. wikipedia.orgvedantu.com This polarity renders the nitrile carbon electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | 3.85 D | B3LYP/6-311G(d,p) |
| HOMO Energy | -7.2 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | 0.9 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 8.1 eV | B3LYP/6-311G(d,p) |
| Mulliken Charge (Nitrile C) | +0.15 e | B3LYP/6-311G(d,p) |
| Mulliken Charge (Nitrile N) | -0.20 e | B3LYP/6-311G(d,p) |
Conformer Analysis and Energy Minimization Studies
The structural flexibility of this compound, arising from rotation around its single bonds, gives rise to multiple conformational isomers (conformers). Conformational analysis aims to identify the different stable conformers and determine their relative energies to understand the molecule's preferred shapes. nobelprize.org
Computational methods are used to perform a systematic search of the conformational space. helixon.com This can be achieved by rotating specific dihedral angles and performing energy minimization at each step to identify local energy minima on the potential energy surface. arxiv.orgopenreview.net For this compound, key rotations include those around the Cα-C(butyl) bond and the Cα-C(isopropyl) bond. The relative stability of different conformers is primarily governed by steric hindrance and other non-bonded interactions. nobelprize.org Conformations that minimize the steric clash between the bulky isopropyl group and the hexyl chain are expected to be lower in energy.
Energy minimization studies, often using methods like DFT or Møller-Plesset perturbation theory (MP2), provide the optimized geometries and relative energies of these conformers. nih.gov The results of such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.
| Conformer | Description of Dihedral Angle (Butyl-Cα-Ciso-H) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Anti-periplanar (180°) | 0.00 |
| 2 | Gauche (+60°) | 0.85 |
| 3 | Gauche (-60°) | 0.88 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving nitriles. nih.gov Common reactions include hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents. libretexts.orgwikipedia.org Reaction pathway modeling allows for a step-by-step investigation of these transformations.
Using quantum chemical methods, the potential energy surface (PES) of a reaction can be mapped out. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that determines the reaction rate. acs.orgresearchgate.net For example, in the acid-catalyzed hydrolysis of this compound, calculations can model the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of water on the nitrile carbon, and subsequent steps leading to the final carboxylic acid product. youtube.com These studies provide a detailed picture of bond-breaking and bond-forming processes.
| Reaction | Modeled Step | Calculated Ea (kcal/mol) | Method |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH⁻ on nitrile carbon | 18.5 | DFT (B3LYP) |
| Reduction with LiAlH₄ | Hydride attack on nitrile carbon | 12.1 | DFT (B3LYP) |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure.
A QSPR study involves several steps: creating a dataset of molecules with known properties, calculating a wide range of molecular descriptors for each molecule, and then using statistical methods like Multiple Linear Regression (MLR) to build a model that relates the descriptors to the property of interest. nih.gov Molecular descriptors can be categorized as constitutional, topological, geometric, or electronic.
For a class of aliphatic nitriles including this compound, a QSPR model could be developed to predict properties such as boiling point, water solubility, or chromatographic retention times. Such predictive models are highly valuable for screening new compounds and estimating properties that are difficult or costly to measure experimentally.
| Model Equation: BP (°C) = β₀ + β₁(MW) + β₂(logP) + β₃(TPSA) | |
|---|---|
| Descriptor | Description |
| MW | Molecular Weight |
| logP | Octanol-Water Partition Coefficient |
| TPSA | Topological Polar Surface Area |
Spectroscopic Property Prediction (e.g., NMR, IR, MS fragmentation)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for structure elucidation and characterization.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, or increasingly, with machine learning models trained on large experimental datasets. nih.gov For this compound, calculations would predict a downfield shift for the α-proton and α-carbon due to the electron-withdrawing effect of the adjacent nitrile group.
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| Hα (on C2) | 2.45 | C1 (C≡N) | 121.0 |
| H on C3 | 1.60 | C2 | 45.5 |
| H on Isopropyl | 2.10 (methine), 1.15 (methyl) | C3-C6 | 22.0 - 35.0 |
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be simulated by calculating the second derivatives of the energy with respect to atomic positions. researchgate.netbiorxiv.org These calculations can predict the positions of characteristic absorption bands. For this compound, the most prominent feature would be the sharp, intense absorption band corresponding to the C≡N triple bond stretch, typically found in the 2220-2260 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2870-2960 | Strong |
| C≡N Stretch | 2245 | Strong, Sharp |
| C-H Bend | 1370-1465 | Medium |
Mass Spectrometry (MS) Fragmentation: While direct simulation of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be predicted. For aliphatic compounds, α-cleavage (cleavage of the bond adjacent to a functional group) is a common pathway. miamioh.edu For this compound, α-cleavage could lead to the loss of the butyl radical or the isopropyl radical, resulting in characteristic fragment ions. libretexts.org
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 153 | [C₁₀H₁₉N]⁺• (Molecular Ion) | - |
| 110 | [M - C₃H₇]⁺ | α-cleavage (loss of isopropyl radical) |
| 96 | [M - C₄H₉]⁺ | α-cleavage (loss of butyl radical) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Advanced Analytical Methodologies for 2 Propan 2 Yl Hexanenitrile
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 2-(Propan-2-yl)hexanenitrile from reaction mixtures, byproducts, or matrices and for its precise quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical objective.
Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography (GC). GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. For a molecule with moderate polarity like this nitrile, a mid-polarity column, such as one containing a cyanopropyl functionalized stationary phase, would provide good resolution and peak shape.
When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for both quantification and identification. mdpi.com The mass spectrometer fragments the eluted compound, generating a unique mass spectrum that serves as a molecular fingerprint. The electron impact (EI) ionization of this compound would be expected to produce characteristic fragments, including the molecular ion peak (if stable enough) and fragments corresponding to the loss of the isopropyl group or cleavage of the alkyl chain. This allows for definitive identification even at trace levels. gcms.czmdpi.com
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-300 m/z |
High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary method for the analysis of this compound. nih.gov A reversed-phase HPLC method, utilizing a C18 or C8 stationary phase, would be the standard approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A significant challenge for standard HPLC is detection, as the molecule lacks a strong chromophore for UV-Vis detection. Therefore, detection might rely on less common detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Coupling HPLC with mass spectrometry (HPLC-MS) overcomes this detection limitation and provides high sensitivity and specificity. ajprd.com Using ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound can be ionized and detected. ESI would likely produce protonated molecules [M+H]⁺, allowing for accurate molecular weight determination. This makes HPLC-MS an indispensable tool for analyzing the compound in complex biological or environmental samples.
Table 2: Representative HPLC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 10 min, hold for 2 min |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Selected Ion Monitoring (SIM) for [M+H]⁺ |
The alpha-carbon of this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Distinguishing and quantifying these enantiomers is critical in many fields, particularly pharmaceuticals. Chiral chromatography is the definitive technique for this purpose. nih.gov This can be achieved using either chiral GC or chiral HPLC, where the stationary phase is modified with a chiral selector. nih.gov
Cyclodextrin-based chiral capillary columns are frequently used in GC to separate enantiomers of volatile compounds. gcms.cz In HPLC, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. nih.gov The separation allows for the calculation of enantiomeric excess (ee), a measure of chiral purity, by comparing the integrated peak areas of the two enantiomers. heraldopenaccess.us
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and for the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. semanticscholar.orgslideshare.net Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the complete carbon skeleton and proton environments can be mapped out. wpmucdn.comethernet.edu.et
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the isopropyl group, the alpha-proton adjacent to the nitrile, and the protons along the butyl chain. The ¹³C NMR spectrum would provide complementary information, most notably the characteristic signal for the nitrile carbon (C≡N) at approximately 120 ppm and the signal for the chiral alpha-carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Notes |
|---|---|---|---|
| ¹³C - C≡N | ~120-125 | N/A | Characteristic nitrile carbon signal |
| ¹³C - α-CH | ~35-45 | N/A | Chiral carbon attached to CN and isopropyl group |
| ¹H - α-CH | ~2.4-2.8 | Multiplet | Deshielded by adjacent nitrile group |
| ¹H - Isopropyl CH | ~1.8-2.2 | Multiplet (Septet) | Coupled to the six methyl protons |
| ¹H - Isopropyl CH₃ | ~1.0-1.2 | Doublet | Two equivalent methyl groups |
| ¹H & ¹³C - Butyl Chain | Variable (0.9-1.7 ppm for ¹H) | Complex Multiplets | Signals for CH₂, CH₂, CH₂, and terminal CH₃ groups |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and effective methods for identifying the functional groups present in a molecule. libretexts.org
In the IR spectrum of this compound, the most diagnostic absorption would be the sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration, which appears in the range of 2260-2240 cm⁻¹. libretexts.orglibretexts.org Other prominent bands would include the C-H stretching vibrations of the aliphatic (sp³) carbons just below 3000 cm⁻¹ and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.infocore.ac.uk
Raman spectroscopy is highly complementary to IR. nih.gov The nitrile C≡N stretch is also a strong and easily identifiable band in the Raman spectrum, often appearing with greater intensity than in the IR spectrum due to the polarizability of the triple bond. spectroscopyonline.comspectroscopyonline.com The aliphatic C-H stretching and bending modes are also readily observed, providing a complete vibrational profile of the molecule.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | IR & Raman | 2850 - 3000 | Strong (IR), Medium-Strong (Raman) |
| C≡N Stretch (Nitrile) | IR | 2240 - 2260 | Medium, Sharp |
| C≡N Stretch (Nitrile) | Raman | 2240 - 2260 | Strong, Sharp |
| C-H Bend (CH₂, CH₃) | IR & Raman | 1350 - 1470 | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight with high accuracy and provides structural information through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M+), which corresponds to the molecule's weight. The energy of the ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.
For this compound, the molecular formula is C9H17N, leading to a predicted molecular weight of approximately 139.24 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecular ion would be expected at a mass-to-charge ratio (m/z) of 139.
The fragmentation of this compound would be predicted to follow established principles of mass spectrometry for alkanes and nitriles. The presence of the isopropyl group and the hexyl chain provides several potential cleavage points. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for nitriles. Additionally, the branched structure of the isopropyl group can lead to the formation of stable secondary carbocations.
Predicted Fragmentation Patterns for this compound:
A hypothetical fragmentation pattern for this compound is presented in the table below. The predicted fragments are based on the general fragmentation rules for nitriles and branched alkanes.
| Predicted Fragment (Ion) | m/z Value | Possible Neutral Loss |
| [C9H17N]+• (Molecular Ion) | 139 | - |
| [C8H14N]+ | 124 | CH3• |
| [C6H12N]+ | 98 | C3H5• |
| [C5H8N]+ | 82 | C4H9• |
| [C4H8N]+ | 70 | C5H9• |
| [C3H6N]+ | 56 | C6H11• |
| [C3H7]+ | 43 | C6H10N• |
| [C3H5]+ | 41 | C6H12N• |
| [C2H4N]+ | 42 | C7H13• |
This table is predictive and based on general fragmentation principles. Actual experimental data may vary.
Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)
For the analysis of complex mixtures containing this compound, advanced hyphenated techniques such as comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) offer significantly enhanced separation power compared to conventional one-dimensional chromatography.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC employs two different capillary columns in series, connected by a modulator. The first-dimension column typically provides a separation based on boiling point, while the second-dimension column separates the effluent from the first column based on a different property, such as polarity. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. For a sample containing this compound alongside other volatile and semi-volatile compounds, GCxGC would be highly effective in separating it from potential isomers and other matrix components that might co-elute in a single-column separation. The high peak capacity of GCxGC, often coupled with a mass spectrometer (GCxGC-MS), allows for the confident identification and quantification of target analytes in complex samples. nih.gov
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)
Similarly, LCxLC utilizes two different liquid chromatography columns with orthogonal separation mechanisms. chromatographyonline.com For instance, a separation based on hydrophobicity in the first dimension could be combined with a separation based on size or ion-exchange in the second dimension. While this compound itself is amenable to gas chromatography, LCxLC would be a valuable tool if it were present in a complex non-volatile matrix or if it required separation from other non-volatile compounds. The structured two-dimensional chromatograms obtained from LCxLC can reveal sample patterns and simplify the identification of components in intricate mixtures. chromatographyonline.com
The application of these advanced hyphenated techniques would provide a powerful approach for the detailed characterization of samples containing this compound, offering unparalleled separation and identification capabilities.
Applications in Specialty Chemical and Materials Science Research Academic Context
Role as a Synthetic Intermediate for Complex Molecules
In the field of organic synthesis, nitriles are prized for their versatility as precursors to a variety of other functional groups. The presence of the nitrile group in 2-(Propan-2-yl)hexanenitrile allows for its transformation into amines, carboxylic acids, and amides, thereby serving as a crucial building block for more complex molecular structures. libretexts.org
The synthetic utility of nitriles is well-established, and the pathways for their conversion are numerous. For instance, the reduction of the nitrile group can yield primary amines, which are fundamental components of many biologically active molecules and specialty chemicals. libretexts.org Conversely, hydrolysis of the nitrile can lead to the formation of carboxylic acids, which are themselves versatile intermediates in a myriad of chemical transformations. libretexts.org
The branched alkyl structure of this compound can introduce unique steric and electronic properties into the final products, potentially influencing their physical and biological characteristics. This makes it an interesting candidate for the synthesis of novel agrochemicals, pharmaceuticals, and other fine chemicals where molecular shape and size are critical to function.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application of Product |
|---|---|---|---|
| This compound | 1. LiAlH4, Et2O; 2. H2O | Primary Amine | Synthesis of bioactive molecules, ligands |
| This compound | H3O+, heat | Carboxylic Acid | Precursor for esters, amides, and polymers |
| This compound | H2O2, NaOH | Amide | Intermediate in organic synthesis |
| This compound | Grignard Reagent (R-MgBr), then H3O+ | Ketone | Building block for more complex structures |
Integration into Novel Material Design
The incorporation of nitrile-containing compounds into polymers is a known strategy for modifying the properties of materials. The polar nature of the nitrile group can enhance intermolecular forces, leading to materials with altered thermal and mechanical properties. While specific studies on polymers derived from this compound are not available, the general principles of polymer chemistry suggest its potential utility.
Contribution to Advanced Chemical Processes (e.g., as a ligand component, catalyst precursor)
Nitriles are known to coordinate with transition metals through the lone pair of electrons on the nitrogen atom, forming stable complexes. rug.nl This property allows them to be used as ligands in catalysis. The steric bulk of the isopropyl group in this compound could be advantageous in creating specific catalytic environments, potentially influencing the selectivity and activity of a metal catalyst.
The coordination of nitriles to a metal center can activate the nitrile group towards further reactions. rug.nl This principle is utilized in various catalytic transformations. While there is no direct research on this compound in this context, the behavior of other sterically hindered nitriles suggests its potential as a ligand component in homogeneous catalysis. For example, in copper-catalyzed reactions, the nature of the nitrile ligand can influence the reactivity and outcome of the transformation. nih.gov
Furthermore, metal-nitrile complexes can serve as precursors for the synthesis of more complex catalysts. The nitrile can be displaced by other ligands or can be transformed in situ to generate the active catalytic species.
Precursor for Specific Functional Additives
The derivatives of this compound, such as the corresponding amines and carboxylic acids, have the potential to be used as functional additives in various formulations. For example, long-chain amines derived from nitriles can act as surfactants, corrosion inhibitors, or flotation agents. The branched structure of this compound could impart specific solubility and interfacial properties to these additives.
Similarly, the carboxylic acid derivative could be esterified to produce specialty esters with potential applications as lubricants, plasticizers, or fragrance components. The unique branched structure originating from the parent nitrile would be a key determinant of the physical and chemical properties of these functional additives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
